L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine
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Overview
Description
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine is a peptide compound composed of five amino acids: histidine, glycine, tryptophan, alanine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, while the tryptophan and tyrosine residues can participate in aromatic interactions. These interactions can modulate cellular signaling pathways and protein functions.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, including wound healing and anti-inflammatory effects.
S3,S13-cyclo (D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide): A cyclic peptide used for the treatment of C3 glomerulopathy.
Properties
CAS No. |
649570-16-1 |
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Molecular Formula |
C33H39N9O8 |
Molecular Weight |
689.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H39N9O8/c1-18(30(47)42-26(32(49)38-16-29(45)46)10-19-6-8-22(43)9-7-19)40-33(50)27(11-20-13-36-25-5-3-2-4-23(20)25)41-28(44)15-37-31(48)24(34)12-21-14-35-17-39-21/h2-9,13-14,17-18,24,26-27,36,43H,10-12,15-16,34H2,1H3,(H,35,39)(H,37,48)(H,38,49)(H,40,50)(H,41,44)(H,42,47)(H,45,46)/t18-,24-,26-,27-/m0/s1 |
InChI Key |
JMLJBWUXCBBGRW-HABQPGKKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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